

Akt Inhibitor XI: Ein umfassender technischer Leitfaden zu seinen nachgeschalteten Zielen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Akt Inhibitor XI*

Cat. No.: *B1144994*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Der PI3K/Akt-Signalweg ist ein entscheidender Signaltransduktionsweg, der eine Vielzahl zellulärer Prozesse wie Wachstum, Proliferation, Überleben und Metabolismus steuert. Eine fehlregulierte Aktivierung dieses Signalwegs ist ein Kennzeichen vieler menschlicher Krebsarten, was ihn zu einem wichtigen Ziel für die Entwicklung von Krebstherapeutika macht. Akt (auch als Proteinkinase B oder PKB bekannt) ist eine Serin/Threonin-Kinase, die eine zentrale Rolle in diesem Signalweg spielt. Die Hemmung von Akt stellt daher eine vielversprechende Strategie zur Bekämpfung von Krebs dar.

Akt Inhibitor XI, auch bekannt als FPA-124, ist ein potenter, zellgängiger und selektiver allosterischer Inhibitor von Akt.^{[1][2]} Dieser technische Leitfaden bietet einen detaillierten Überblick über die nachgeschalteten Ziele von **Akt Inhibitor XI**, fasst verfügbare quantitative Daten zusammen, stellt detaillierte experimentelle Protokolle zur Verfügung und visualisiert die relevanten Signalwege und Arbeitsabläufe.

Wirkmechanismus von Akt Inhibitor XI

Akt Inhibitor XI ist ein Kupferkomplex eines 3-Formylchromon-Derivats, der als allosterischer Inhibitor fungiert.^{[1][3][4]} Er interagiert sowohl mit der Pleckstrin-Homologie (PH)-Domäne als auch mit der Kinasedomäne von Akt.^{[1][2]} Diese Bindung an eine von der ATP-Bindungsstelle entfernte Stelle führt zu einer Konformationsänderung des Enzyms, die seine Aktivität hemmt.

Dies verhindert die Rekrutierung von Akt an die Zellmembran und die anschließende Phosphorylierung und Aktivierung seiner nachgeschalteten Substrate.[1][2]

Nachgeschaltete Ziele von Akt Inhibitor XI

Die Hemmung von Akt durch **Akt Inhibitor XI** führt zu einer verminderten Phosphorylierung und damit zu einer veränderten Aktivität einer Vielzahl von nachgeschalteten Proteinen. Diese nachgeschalteten Ziele sind an der Regulierung von Zellzyklus, Apoptose, Proteinsynthese und Transkription beteiligt.

Quantitative Daten

Die verfügbaren quantitativen Daten für **Akt Inhibitor XI** (FPA-124) konzentrieren sich hauptsächlich auf seine hemmende Wirkung auf die Zellproliferation in verschiedenen Krebszelllinien.

Tabelle 1: In-vitro-Aktivität von **Akt Inhibitor XI** (FPA-124) in menschlichen Krebszelllinien

Zelllinie	Krebstyp	IC50 (μ M)
BT20	Brustkrebs	7
PC-3	Prostatakrebs	10
COLO 357	Bauchspeicheldrüsenkrebs	34
BxPC-3	Bauchspeicheldrüsenkrebs	55

Daten aus Barve et al., J Med Chem, 2006.[1]

Zusätzlich zur Hemmung der Zellproliferation wurde gezeigt, dass **Akt Inhibitor XI** die Aktivität des Transkriptionsfaktors NF- κ B in einem orthotopen Pankreastumormodell unter Verwendung von COLO 357-Zellen inaktiviert.[1][3]

Erwartete Auswirkungen auf wichtige nachgeschaltete Ziele

Obwohl spezifische quantitative Daten zur direkten Hemmung der Phosphorylierung nachgeschalteter Ziele durch FPA-124 in der öffentlich zugänglichen Literatur begrenzt sind,

führt die Hemmung von Akt bekanntermaßen zu den folgenden Veränderungen:

- GSK3 β (Glykogensynthase-Kinase 3 β): Die Hemmung von Akt führt zu einer verringerten inhibitorischen Phosphorylierung von GSK3 β an Serin 9, was zu einer erhöhten Aktivität von GSK3 β führt.[5][6][7]
- FOXO (Forkhead-Box-Proteine der Klasse O): Die Hemmung von Akt verhindert die Phosphorylierung von FOXO-Transkriptionsfaktoren (z. B. FOXO1, FOXO3a). Dies führt zu deren Translokation in den Zellkern und zur Aktivierung von Zielgenen, die an Zellzyklusstillstand und Apoptose beteiligt sind.[5][8][9]
- mTORC1 (mechanistic Target of Rapamycin Complex 1): Die Hemmung von Akt führt zu einer verminderten Aktivierung von mTORC1, was die Proteinsynthese durch Dephosphorylierung seiner nachgeschalteten Effektoren wie p70S6K und 4E-BP1 reduziert. [10][11]
- p27Kip1: Die Hemmung von Akt kann zu einer erhöhten Expression und nuklearen Akkumulation des Cyclin-abhängigen Kinase-Inhibitors p27Kip1 führen, was zu einem Zellzyklusstillstand in der G1-Phase führt.[3][6][10]
- BAD (Bcl-2-assozierter Todespromotor): Die Hemmung von Akt verhindert die Phosphorylierung von BAD an Serin 136. Dephosphoryliertes BAD kann an Bcl-2 und Bcl-xL binden und deren anti-apoptotische Funktion hemmen, wodurch die Apoptose gefördert wird.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben Standardmethoden zur Untersuchung der nachgeschalteten Ziele von Akt-Inhibitoren wie **Akt Inhibitor XI**.

1. Western Blot zur Analyse der Proteinphosphorylierung

Diese Methode wird verwendet, um die Konzentration spezifischer Proteine und deren Phosphorylierungsstatus in Zellsäften zu bestimmen.

- Zellbehandlung: Kultivieren Sie die gewünschten Krebszelllinien in 6-Well-Platten bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen Konzentrationen

von **Akt Inhibitor XI** (z. B. 1-50 µM) für einen bestimmten Zeitraum (z. B. 2, 6, 12 oder 24 Stunden). Eine Vehikelkontrolle (DMSO) sollte ebenfalls eingeschlossen werden.

- Zelllyse: Waschen Sie die Zellen mit eiskaltem Phosphat-gepuffertem Salin (PBS). Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.
- Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA- oder Bradford-Assay.
- Gelelektrophorese und Transfer: Trennen Sie gleiche Mengen an Protein (20-40 µg) mittels SDS-PAGE und transferieren Sie die Proteine auf eine PVDF- oder Nitrozellulosemembran.
- Immunoblotting: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 % fettfreier Trockenmilch oder Rinderserumalbumin (BSA) in Tris-gepuffertem Salin mit Tween 20 (TBST). Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern, die spezifisch für die phosphorylierten und Gesamtformen von Akt, GSK3β, FOXO1, p70S6K, p27 und BAD sind. Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit einem geeigneten Meerrettichperoxidase (HRP)-konjugierten sekundären Antikörper.
- Detektion und Analyse: Detektieren Sie die Proteine mittels eines Chemilumineszenz-Substrats. Quantifizieren Sie die Bandenintensitäten mittels Densitometrie und normalisieren Sie die phosphorylierten Proteinsignale auf die Gesamtproteinsignale.

2. Zellviabilitätsassay (MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität nach Behandlung mit einem Wirkstoff.

- Zellaussaat: Säen Sie Zellen in 96-Well-Platten mit einer Dichte aus, die ein logarithmisches Wachstum während des Experiments gewährleistet.
- Wirkstoffbehandlung: Behandeln Sie die Zellen mit einer seriellen Verdünnung von **Akt Inhibitor XI** für 24, 48 oder 72 Stunden.

- MTT-Inkubation: Fügen Sie jeder Vertiefung MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C.
- Solubilisierung und Messung: Lysieren Sie die Zellen und solubilisieren Sie die Formazan-Kristalle. Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
- Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert.

3. Immunfluoreszenz zur Analyse der subzellulären Lokalisation von FOXO

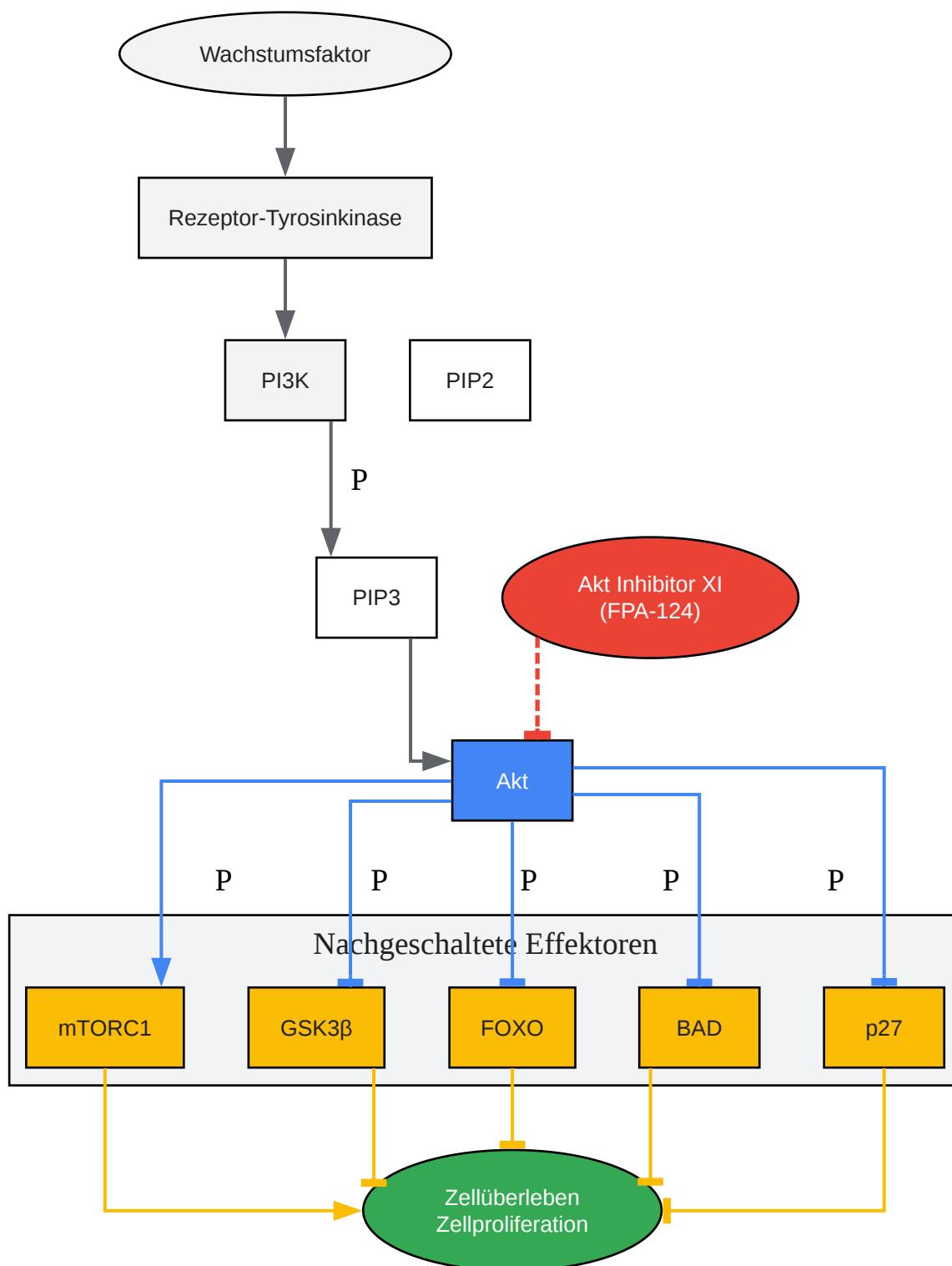
Diese Methode wird verwendet, um die Translokation von Proteinen zwischen verschiedenen zellulären Kompartimenten, wie z. B. dem Zytoplasma und dem Zellkern, zu visualisieren.

- Zellkultur und Behandlung: Kultivieren Sie Zellen auf Deckgläsern in einer 24-Well-Platte und behandeln Sie sie wie für den Western Blot beschrieben.
- Fixierung und Permeabilisierung: Fixieren Sie die Zellen mit 4 % Paraformaldehyd und permeabilisieren Sie sie mit 0,1 % Triton X-100 in PBS.
- Immunfärbung: Blockieren Sie unspezifische Bindungsstellen mit einem geeigneten Blockierungspuffer. Inkubieren Sie die Zellen mit einem primären Antikörper gegen FOXO1. Waschen Sie die Zellen und inkubieren Sie sie mit einem fluoreszenzmarkierten sekundären Antikörper.
- Kernfärbung und Montage: Färben Sie die Zellkerne mit DAPI. Montieren Sie die Deckgläser auf Objektträger.
- Mikroskopie und Analyse: Visualisieren Sie die Zellen mit einem Fluoreszenz- oder konfokalen Mikroskop. Analysieren Sie die Bilder, um die relative Intensität der FOXO1-Fluoreszenz im Kern und im Zytoplasma zu quantifizieren.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache, veranschaulichen den Akt-Signalweg, den Arbeitsablauf für die Western-Blot-Analyse und den logischen Zusammenhang der Akt-

Inhibitor-Wirkung.



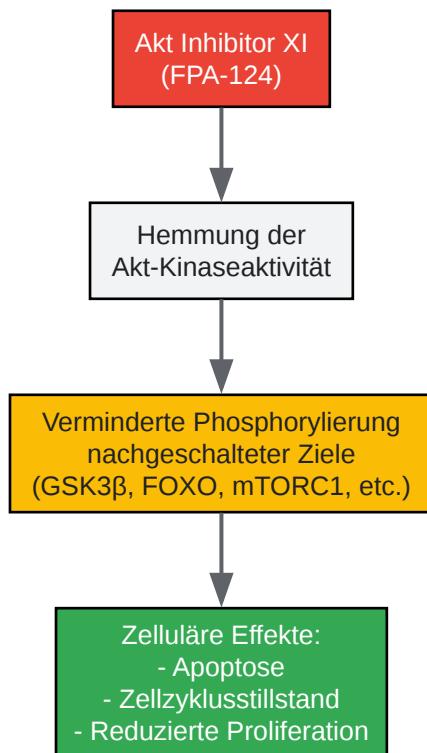
[Click to download full resolution via product page](#)

Abbildung 1: Der PI3K/Akt-Signalweg und die Hemmung durch **Akt Inhibitor XI**.



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf für die Western-Blot-Analyse.



[Click to download full resolution via product page](#)

Abbildung 3: Logischer Zusammenhang der Wirkung von **Akt Inhibitor XI**.

Schlussfolgerung

Akt Inhibitor XI (FPA-124) ist ein wertvolles Forschungsinstrument zur Untersuchung des Akt-Signalwegs und ein potenzieller Kandidat für die Krebstherapie. Sein allosterischer Wirkmechanismus bietet eine Alternative zu ATP-kompetitiven Inhibitoren. Während seine Auswirkungen auf die Zellproliferation und die NF-κB-Aktivität dokumentiert sind, sind weitere Studien erforderlich, um die quantitativen Auswirkungen auf seine direkten nachgeschalteten

Ziele umfassend zu charakterisieren. Die in diesem Leitfaden beschriebenen Protokolle und Signalweg-Diagramme bieten eine solide Grundlage für Forscher, um die vielfältigen biologischen Funktionen dieses vielversprechenden Inhibitors weiter zu untersuchen. Ein tieferes Verständnis seiner molekularen Wirkungen wird die Identifizierung von Biomarkern für das Ansprechen auf die Behandlung erleichtern und die Entwicklung gezielterer Krebs-Therapiestrategien vorantreiben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RETRACTED ARTICLE: Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma [ouci.dntb.gov.ua]
- 2. FPA-124 (Akt Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Akt Regulated Phosphorylation of GSK-3 β /Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]
- 5. Akt Regulated Phosphorylation of GSK-3 β /Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Akt signalling through GSK-3 β , mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interventions on soy isoflavone molecules to improve their therapeutic potential for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two insulin-like peptide family members from the mosquito Aedes aegypti exhibit differential biological and receptor binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Akt Inhibitor XI: Ein umfassender technischer Leitfaden zu seinen nachgeschalteten Zielen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144994#akt-inhibitor-xi-downstream-targets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com